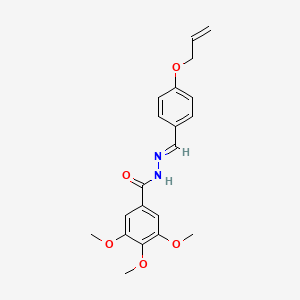
N'-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a hydroxyquinoline moiety, and a carbohydrazide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid. This is followed by the reaction of 2,4-dichlorobenzoyl chloride with ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dichlorobenzoyl)phosphoric triamides: These compounds share the dichlorobenzoyl group and exhibit similar chemical properties.
2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of various dichlorobenzoyl derivatives.
Uniqueness
N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its combination of functional groups, which imparts specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
302904-34-3 |
|---|---|
Fórmula molecular |
C19H15Cl2N3O4 |
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
N'-(2,4-dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C19H15Cl2N3O4/c1-2-24-14-6-4-3-5-12(14)16(25)15(19(24)28)18(27)23-22-17(26)11-8-7-10(20)9-13(11)21/h3-9,25H,2H2,1H3,(H,22,26)(H,23,27) |
Clave InChI |
OZMWLLNCBKSHII-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Methoxyphenyl)methyl]-3-[2-[3-[2-[(4-methoxyphenyl)methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea](/img/structure/B11989503.png)

![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11989513.png)



![Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11989538.png)

![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)
![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
